molecular formula C22H19FN4O2 B331589 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE

1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE

Cat. No.: B331589
M. Wt: 390.4 g/mol
InChI Key: RGRLRKCJIZRMHI-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions:

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge, which can be accomplished using aldehydes or ketones under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the methylene bridge, potentially leading to the formation of dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydropyrazoles.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and hydroxy-methylphenyl groups could facilitate binding to hydrophobic pockets or active sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(4-bromophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the fluorine atom in 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These properties can enhance the compound’s reactivity and interaction with biological targets compared to its chlorinated or brominated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C22H19FN4O2/c1-13-6-4-5-7-20(13)27-22(29)19(15(3)25-27)12-18-14(2)24-26(21(18)28)17-10-8-16(23)9-11-17/h4-12,25H,1-3H3/b18-12-

InChI Key

RGRLRKCJIZRMHI-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)F)C

SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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